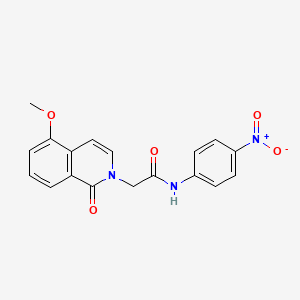

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MIAN and has been synthesized using various methods.

Scientific Research Applications

Anticancer Activity

Compounds bearing the isoquinoline moiety, similar to the one present in the queried chemical, have been extensively explored for their anticancer properties. For instance, isoquinoline derivatives have shown moderate to strong activity against various cancer cell lines, including pancreatic and lung carcinoma cells (Sayed et al., 2022; ACS Omega). The presence of nitrophenyl groups in these compounds is believed to contribute significantly to their anticancer activity, providing a rationale for investigating the anticancer potential of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide.

Antidepressant Effects

The structural similarity of the queried compound to other isoquinoline derivatives suggests potential for antidepressant effects. Research comparing the natural compound trans-resveratrol and a synthetic isoquinoline derivative (5-methoxy-7H-dibenzo[de,h]quinolin-7-one) found significant antidepressant-like effects in animal models (López et al., 2013; Current topics in medicinal chemistry). This suggests that the methoxy and isoquinoline components could contribute to antidepressant activity, making the studied compound a candidate for further research in this area.

Antioxidant Properties

Nitrophenyl-group-containing heterocycles, similar to the structural features of the queried compound, have been explored for their antioxidant properties. Some newly synthesized tetrahydroisoquinolines bearing nitrophenyl groups demonstrated high antioxidant activity in studies (Sayed et al., 2022; ACS Omega). The antioxidant potential of these compounds underscores the relevance of exploring 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide for similar properties.

Topoisomerase I Inhibition

Indenoisoquinoline derivatives have been studied for their ability to inhibit topoisomerase I, a crucial enzyme in DNA replication and transcription processes. Compounds with nitro groups and methoxy groups, similar to the structure of the queried compound, showed enhanced biological activity and cytotoxicity toward cancer cells (Morrell et al., 2007; Journal of medicinal chemistry). This suggests potential application areas in cancer therapy research.

Pro-drug Development

The presence of specific functional groups in the structure of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide hints at its suitability as a pro-drug. Biomimetic reduction of nitrofuranylmethyl derivatives triggers the release of parent drugs, suggesting that similar strategies could be applied to the development of pro-drugs for targeted therapy (Berry et al., 1997; Journal of The Chemical Society-perkin Transactions 1).

properties

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-26-16-4-2-3-15-14(16)9-10-20(18(15)23)11-17(22)19-12-5-7-13(8-6-12)21(24)25/h2-10H,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYDMBINPBYPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)

![2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid](/img/structure/B2589181.png)

![3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2589182.png)